molecular formula C7H7N3S B12108538 N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B12108538
M. Wt: 165.22 g/mol
InChI Key: VLDINVBTUNEXMY-UHFFFAOYSA-N
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Description

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method starts with the preparation of a 2-aminopyridine derivative, which is then subjected to cyclization with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anti-inflammatory activities.

Medicine

Medicinally, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.

Mechanism of Action

The mechanism by which N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Lacks the N-methyl group but shares the core structure.

    Thiazolo[5,4-b]pyridine: A positional isomer with different ring fusion.

    Imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to biological targets and alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H7N3S/c1-8-7-10-6-5(11-7)3-2-4-9-6/h2-4H,1H3,(H,8,9,10)

InChI Key

VLDINVBTUNEXMY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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